Thiazolylacetyl glycine oxime
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Overview
Description
Thiazolylacetyl glycine oxime is a chemical compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 g/mol . It is a derivative of glycine oxime, featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its role as an impurity in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolylacetyl glycine oxime can be synthesized through the reaction of glycine oxime with thiazolylacetyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Thiazolylacetyl glycine oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazolylacetyl glycine oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolylacetyl glycine oxime involves its interaction with specific molecular targets and pathways. As an oxime derivative, it can act as a nucleophile, participating in various chemical reactions. In the context of its role in the synthesis of Cefdinir, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic activity of Cefdinir .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar oxime group.
Ceftizoxime: A cephalosporin antibiotic with a similar structure.
Uniqueness: this compound is unique due to its specific structure, which includes both a thiazole ring and an oxime group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of antibiotics like Cefdinir .
Properties
CAS No. |
178949-03-6 |
---|---|
Molecular Formula |
C7H8N4O4S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |
InChI |
InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
InChI Key |
JFHNSSMBYZTXNM-VZUCSPMQSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |
SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; |
Origin of Product |
United States |
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